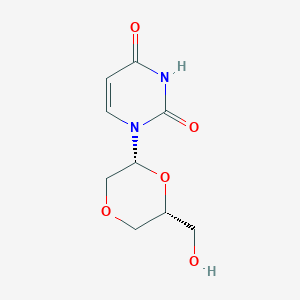
2-Methyl-3-nitroprop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-nitroprop-1-ene is an organic compound with the molecular formula C4H7NO2 It is a nitroalkene, characterized by the presence of a nitro group (NO2) attached to an alkene (C=C) backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-3-nitroprop-1-ene can be synthesized through various methods. One common approach involves the nitration of 2-methylpropene using nitric acid in the presence of a catalyst. The reaction typically requires controlled temperatures and specific reaction conditions to ensure the selective formation of the desired nitroalkene.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-nitroprop-1-ene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitronates or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines, hydroxylamines, or oximes.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitronates or carbonyl compounds.
Reduction: Production of amines, hydroxylamines, or oximes.
Substitution: Generation of substituted alkenes or other functionalized derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-3-nitroprop-1-ene has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-nitroprop-1-ene involves its reactivity as an electrophile due to the presence of the nitro group. In cycloaddition reactions, the nitro group activates the alkene for nucleophilic attack, leading to the formation of cycloadducts. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitroprop-1-ene: Similar structure but lacks the methyl group at the 2-position.
1-Nitroprop-1-ene: Another nitroalkene with a different substitution pattern.
3,3,3-Trichloro-1-nitroprop-1-ene: Contains additional chlorine atoms, leading to different reactivity and applications.
Uniqueness
2-Methyl-3-nitroprop-1-ene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of the methyl group at the 2-position enhances its stability and makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
1606-31-1 |
|---|---|
Fórmula molecular |
C4H7NO2 |
Peso molecular |
101.10 g/mol |
Nombre IUPAC |
2-methyl-3-nitroprop-1-ene |
InChI |
InChI=1S/C4H7NO2/c1-4(2)3-5(6)7/h1,3H2,2H3 |
Clave InChI |
KEWXKELCJUKXNN-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate](/img/structure/B12809800.png)







![(1R,2S,5R)-7-oxo-2-(2-((R)-Piperidine-3-carbonyl)hydrazinecarbonyl)-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate](/img/structure/B12809846.png)
![2,8-Dimethoxy-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B12809849.png)
![8a-Methyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B12809856.png)



